molecular formula C20H20N4O2S B2896994 N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide CAS No. 1415819-54-3

N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide

Cat. No. B2896994
CAS RN: 1415819-54-3
M. Wt: 380.47
InChI Key: ABZCXQGJBVWZBD-UHFFFAOYSA-N
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Description

“N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide” is a complex organic compound. It contains several functional groups including a pyrrolidine ring, a pyrrole ring, a thiazole ring, and an acetamide group .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. This ring structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The compound also contains a pyrrole ring and a thiazole ring, both of which are aromatic heterocycles .

Scientific Research Applications

Structure-Activity Relationships

Research has shown that modifications to the chemical structure of compounds similar to N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide can significantly impact their biological activity. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have explored various heterocyclic analogues to improve metabolic stability, indicating the critical role of structural elements in therapeutic efficacy (Stec et al., 2011).

Antiproliferative and Anticancer Activity

Several research efforts have been dedicated to synthesizing and testing compounds with structures related to this compound for antiproliferative and anticancer activities. For example, new pyridine linked thiazole derivatives demonstrated promising anticancer activity against various cancer cell lines, underscoring the potential of such compounds in cancer therapy (Alqahtani & Bayazeed, 2020).

Kinase Inhibitory Activities

Compounds structurally akin to this compound have been evaluated for their kinase inhibitory activities. Research on N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, for instance, revealed their potential as Src kinase inhibitors, suggesting applications in the treatment of diseases related to kinase dysregulation (Fallah-Tafti et al., 2011).

Antimicrobial Activity

The exploration of heterocyclic compounds, including those related to this compound, has extended into the antimicrobial domain. Studies synthesizing new heterocycles have investigated their potential as antimicrobial agents, demonstrating the broad applicability of such compounds in combating infectious diseases (Bondock et al., 2008).

Insecticidal Applications

Furthermore, the synthesis of innovative heterocycles incorporating a thiadiazole moiety has been assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research illustrates the potential of such compounds in agricultural applications, providing a foundation for the development of new pest control agents (Fadda et al., 2017).

Future Directions

The future research directions for this compound could involve further investigation into its synthesis, characterization, and potential biological activities. It could also be interesting to explore its interactions with various biological targets .

properties

IUPAC Name

N-[3-[4-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13(25)22-16-6-4-5-14(9-16)19-23-18(12-27-19)15-10-17(21-11-15)20(26)24-7-2-3-8-24/h4-6,9-12,21H,2-3,7-8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZCXQGJBVWZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC(=CS2)C3=CNC(=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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